Anastrozole-d12
Overview
Description
Anastrozole-d12 is intended for use as an internal standard for the quantification of anastrozole . Anastrozole is used to treat early hormone receptor-positive breast cancer. It is also used for first-line treatment of hormone receptor-positive or hormone receptor-unknown advanced or metastatic (cancer that has spread) breast cancer .
Synthesis Analysis
Anastrozole maintains fatty acid synthase (FASN) protein level by limiting the ubiquitin-mediated FASN degradation, leading to increased breast cancer cell growth . An improved LC–MS method showed the best signal-to-noise ratio when analyzing the fragment ions of anastrozole and the deuterated d12-anastrozole at 237 rather than the whole molecule ions (294 and 306) .
Molecular Structure Analysis
Anastrozole-d12 has a molecular formula of C17H19N5 . The structure includes a 1,2,4-triazole compound having a 3,5-bis (2-cyano-2-propyl)benzyl group at the 1-position .
Chemical Reactions Analysis
Anastrozole-d12 is the deuterium labeled Anastrozole . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Physical And Chemical Properties Analysis
Anastrozole-d12 has a molecular weight of 305.44 . Anastrozole is a white or off-white crystalline powder, odorless, soluble in acetonitrile or ethyl acetate, soluble in ethanol, almost insoluble in water .
Scientific Research Applications
Breast Cancer Treatment : Anastrozole is highly effective for postmenopausal endocrine-responsive breast cancer. Studies show its effectiveness in preventing anastrozole-induced bone loss with monthly oral ibandronate during adjuvant therapy for breast cancer (Lester et al., 2008). Additionally, anastrozole-in-adhesive transdermal drug delivery systems have been developed to minimize adverse drug reactions associated with oral formulations (Regenthal et al., 2018).
Rectovaginal Endometriosis : A pilot study found that vaginally administered anastrozole (0.25 mg/day for 6 months) improved symptoms such as dysmenorrhea and physical and social functioning in women with histologically proven rectovaginal endometriosis (Hefler et al., 2005).
Gynecomastia in Adolescent Boys : Anastrozole has been studied for its pharmacokinetics and pharmacodynamics in adolescent boys with recent-onset gynecomastia, showing effectiveness in breast size reduction (Mauras et al., 2009).
Gold Nanoparticle Adsorption : Investigations into the adsorption of anastrozole on gold surfaces are ongoing, as gold nanoparticles (AuNPs) could potentially serve as nanocarriers of drugs against aromatase-expressing neoplastic cells (Teixeira et al., 2019).
Drug Concentration and Genetic Association : A genome-wide association study (GWAS) for plasma anastrozole concentrations identified a novel gene encoding an anastrozole transporter, SLC38A7, along with epistatic interaction between SNPs in SLC38A7 and SNPs near ALPPL2 that influenced both the expression of the transporter and anastrozole plasma concentrations (Dudenkov et al., 2019).
Safety And Hazards
Future Directions
Continuing adjuvant anastrozole for an additional 5 years after 5 years of initial treatment with anastrozole or tamoxifen followed by anastrozole was well tolerated and improved disease-free survival . Although no difference in overall survival was observed as in other trials, extended anastrozole therapy could be one treatment choice in postmenopausal patients with hormone receptor–positive breast cancer .
properties
IUPAC Name |
2-[3-(2-cyano-1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-16(2,9-18)14-5-13(8-22-12-20-11-21-22)6-15(7-14)17(3,4)10-19/h5-7,11-12H,8H2,1-4H3/i1D3,2D3,3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBLVLTVTVSKRW-MGKWXGLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C#N)(C1=CC(=CC(=C1)CN2C=NC=N2)C(C#N)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anastrozole-d12 |
Citations
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